molecular formula C10H17NO2 B1355526 (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid CAS No. 574-99-2

(1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid

Cat. No.: B1355526
CAS No.: 574-99-2
M. Wt: 183.25 g/mol
InChI Key: ZYQJGZAVMHNFNY-RKDXNWHRSA-N
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Description

(1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid is a chiral compound belonging to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of this compound consists of a quinolizidine ring system with a carboxylic acid functional group, making it an interesting molecule for both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of quinolizidine derivatives followed by carboxylation. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and carboxylation agents like carbon dioxide (CO2) under high pressure.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation and continuous flow synthesis. These methods ensure higher yields and purity, making the compound suitable for large-scale applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizidine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions include quinolizidine N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine: A parent compound with a similar ring structure but lacking the carboxylic acid group.

    Lupinine: Another quinolizidine alkaloid with different functional groups.

    Sparteine: A quinolizidine alkaloid known for its use in asymmetric synthesis.

Uniqueness

(1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7H2,(H,12,13)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQJGZAVMHNFNY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486720
Record name (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-99-2, 1291023-76-1
Record name (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid
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